molecular formula C26H23NO5 B11575312 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide

Cat. No.: B11575312
M. Wt: 429.5 g/mol
InChI Key: HSIOJSIQEPWRLD-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide is a complex organic compound with a molecular formula of C24H19NO5. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C26H23NO5/c1-3-16-31-20-14-10-18(11-15-20)26(29)27-23-21-6-4-5-7-22(21)32-25(23)24(28)17-8-12-19(30-2)13-9-17/h4-15H,3,16H2,1-2H3,(H,27,29)

InChI Key

HSIOJSIQEPWRLD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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